17beta-Hydroxyandrost-5-en-3-one ethylene acetal
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Overview
Description
17beta-Hydroxyandrost-5-en-3-one ethylene acetal is a synthetic derivative of the naturally occurring steroid hormone dehydroepiandrosterone (DHEA). This compound is characterized by the presence of an ethylene acetal group, which is formed by the reaction of the hydroxyl group at the 3-position with ethylene glycol. The addition of the acetal group can enhance the stability and modify the biological activity of the parent steroid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-5-en-3-one ethylene acetal typically involves the protection of the hydroxyl group at the 3-position of 17beta-Hydroxyandrost-5-en-3-one (DHEA) using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the stable acetal. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyandrost-5-en-3-one ethylene acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent steroid or other reduced forms.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the acetal group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
17beta-Hydroxyandrost-5-en-3-one ethylene acetal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in hormone replacement therapy and its effects on metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17beta-Hydroxyandrost-5-en-3-one ethylene acetal involves its interaction with specific molecular targets and pathways. The compound can bind to steroid hormone receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and metabolism. The acetal group may also enhance the stability and bioavailability of the compound, allowing for more sustained effects.
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxyandrost-5-en-3-one (DHEA): The parent compound, which lacks the ethylene acetal group.
3beta-Hydroxyandrost-5-en-17-one: Another steroid derivative with similar structural features.
Androstenedione: A precursor to both testosterone and estrogen, with similar biological activity.
Uniqueness
The presence of the ethylene acetal group in 17beta-Hydroxyandrost-5-en-3-one ethylene acetal distinguishes it from other similar compounds. This modification can enhance the stability and alter the biological activity of the compound, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h3,15-18,22H,4-13H2,1-2H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYEDVDPAWRGZ-RABCQHRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC5(C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC5(C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.